molecular formula C18H18NNaO4 B5193349 Sodium;4-[(4-butoxybenzoyl)amino]benzoate

Sodium;4-[(4-butoxybenzoyl)amino]benzoate

Cat. No.: B5193349
M. Wt: 335.3 g/mol
InChI Key: VBWLNPHSSLJKFS-UHFFFAOYSA-M
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Description

Sodium;4-[(4-butoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C18H18NO4Na It is a derivative of benzoic acid and is characterized by the presence of a butoxybenzoyl group attached to the amino group of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[(4-butoxybenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-butoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of 4-butoxybenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[(4-butoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Sodium;4-[(4-butoxybenzoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent, antimicrobial agent, or in drug delivery systems.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of sodium;4-[(4-butoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors or signaling molecules, modulating various biological processes.

Comparison with Similar Compounds

Sodium;4-[(4-butoxybenzoyl)amino]benzoate can be compared with other similar compounds, such as:

    Sodium;4-[(4-chlorobenzoyl)amino]benzoate: This compound has a chlorobenzoyl group instead of a butoxybenzoyl group, which may result in different chemical and biological properties.

    Sodium;4-[(4-methoxybenzoyl)amino]benzoate: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

    Sodium;4-[(4-ethoxybenzoyl)amino]benzoate: Similar to the butoxy derivative, but with an ethoxy group, which may affect its solubility and other properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics compared to its analogs.

Properties

IUPAC Name

sodium;4-[(4-butoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.Na/c1-2-3-12-23-16-10-6-13(7-11-16)17(20)19-15-8-4-14(5-9-15)18(21)22;/h4-11H,2-3,12H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWLNPHSSLJKFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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